(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile
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Overview
Description
The compound N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-chlorobenzamide and Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide have similar structures. These compounds are used in the chemical industry .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. Without specific information on the requested compound, it’s difficult to predict its chemical reactions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored the use of similar structures for the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. For example, acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride led to the formation of compounds used in the synthesis of γ-aminopropylpyrazoles and pyrimidines, showcasing the potential of such compounds in creating biologically active heterocycles (Shvidenko et al., 2010).
Combinatorial Chemistry Applications
The compound's structure is amenable to combinatorial chemistry techniques, as evidenced by the solution phase synthesis of a spiro[pyrrolidine-2,3′-oxindole] library via a three-component 1,3-dipolar cycloaddition reaction. This process enabled the rapid generation of a vast library of spiro[pyrrolidine-2,3′-oxindoles], underlining the compound's utility in high-throughput synthesis of complex molecules for screening purposes (Fokas et al., 1998).
Organocatalysis
The compound and its derivatives serve as key intermediates in organocatalytic reactions. For instance, an organocatalytic asymmetric 1,3-dipolar cycloaddition of 3-amino oxindole-based azomethine ylides and α,β-enones has been developed, delivering spiro[pyrrolidine-2,3'-oxindole] products in high yields with excellent regio- and enantioselectivities. This underscores the role of such compounds in facilitating enantioselective synthesis, a critical aspect of developing new pharmaceuticals (Zhu et al., 2017).
Photophysical Studies
Compounds with similar structures have been employed in photophysical studies, particularly in the synthesis of functionalized endo′-selective spiro[pyrrolidin-2,3′-oxindoles] via regioselective 1,3-dipolar cycloaddition reactions. These studies are essential for understanding the electronic properties of novel organic compounds, which can have implications for their use in materials science, including organic semiconductors and light-emitting diodes (Sun et al., 2014).
Antimicrobial Activity
Moreover, derivatives of pyrrolidin-3-cyanopyridines, which share a structural resemblance, have been synthesized and evaluated for their antimicrobial activity. This highlights the potential therapeutic applications of these compounds beyond their initial synthetic utility, opening avenues for the development of new antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile involves the condensation of 3-aminoisoindole with pyrrolidine-3-one followed by the addition of a cyano group to the resulting product.", "Starting Materials": [ "3-aminoisoindole", "pyrrolidine-3-one", "sodium hydride", "acetonitrile", "ethyl acetate", "triethylamine", "acetic anhydride", "sodium cyanide" ], "Reaction": [ "Step 1: Deprotonation of pyrrolidine-3-one with sodium hydride in acetonitrile to form the enolate.", "Step 2: Addition of 3-aminoisoindole to the enolate and stirring at room temperature to form the imine.", "Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to form the acetylated product.", "Step 4: Addition of sodium cyanide to the reaction mixture to form the cyano group.", "Step 5: Workup and purification of the product using ethyl acetate." ] } | |
CAS No. |
790270-79-0 |
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(3-aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile |
InChI |
InChI=1S/C15H14N4O/c16-9-12(15(20)19-7-3-4-8-19)13-10-5-1-2-6-11(10)14(17)18-13/h1-2,5-6H,3-4,7-8H2,(H2,17,18) |
InChI Key |
URYBUGFEPNGKRC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
solubility |
not available |
Origin of Product |
United States |
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